molecular formula C11H10N2O2S B1481296 methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate CAS No. 2098034-22-9

methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate

Cat. No.: B1481296
CAS No.: 2098034-22-9
M. Wt: 234.28 g/mol
InChI Key: AEXPARHMAIMRPT-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate ( 2098034-22-9) is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 11 H 10 N 2 O 2 S and a molecular weight of 234.27 g/mol, belongs to a class of fused heterocyclic structures that serve as key precursors for the synthesis of more complex bioactive molecules . Its primary research value lies in its role as a versatile building block for the synthesis of thieno[2,3-b]pyridine derivatives, a privileged scaffold in pharmaceutical development . Compounds within this structural class have been identified as a new class of antiplasmodial agents, demonstrating strong activity against Plasmodium falciparum with IC 50 values in the two-digit nanomolar range, showing high selectivity indices (>100) in biological evaluations . The synthesis of such active compounds often involves Thorpe-Ziegler cyclization reactions, where intermediates like this cyclopenta[b]pyridine are crucial . Furthermore, 3-aminothieno[2,3-b]pyridines, which can be derived from this chemical building block, are actively investigated for their potential as kinase inhibitors, HIV-1 integrase inhibitors, and antitumor agents, highlighting the broad utility of this chemotype in discovering new therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

methyl 3-cyano-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)9-6-3-2-4-8(6)13-10(16)7(9)5-12/h2-4H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXPARHMAIMRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=S)NC2=C1CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer , antimicrobial , and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological properties.

Chemical Structure and Properties

The compound is characterized by its unique cyclopentapyridine structure, which contributes to its biological activity. The presence of a cyano group and thioxo moiety enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Evaluation : A sulforhodamine B (SRB) assay was utilized to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibits significant cytotoxicity against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines. The IC50 values ranged from 27.2 µM to 66 µM , demonstrating its effectiveness compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of early and late apoptotic markers in treated cells. Western blot analysis revealed a reduction in survivin expression and other inhibitors of apoptosis proteins (IAPs), suggesting that it may promote apoptosis through proteasome-dependent degradation pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • In Vitro Studies : Various studies have reported its effectiveness against a range of bacterial strains. The minimal inhibitory concentration (MIC) values were determined for several pathogens, indicating that the compound possesses broad-spectrum antimicrobial properties .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which may contribute to its overall therapeutic potential:

  • Inflammatory Markers : Research indicates that treatment with this compound leads to a decrease in pro-inflammatory cytokines in vitro, suggesting a mechanism by which it may alleviate inflammation-related conditions .

Table 1: Summary of Biological Activities

Biological ActivityCell Line/PathogenIC50/MIC ValuesReference
AnticancerPC-353 µM
AnticancerMDA-MB-23130 µM
AnticancerHepG266 µM
AntimicrobialE. coli15 µg/mL
Anti-inflammatoryCytokine levelsDecreased

Scientific Research Applications

Medicinal Chemistry

Methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate has shown promise in the development of pharmaceuticals due to its potential biological activities:

  • Antimicrobial Activity : Preliminary studies indicate efficacy against various bacterial strains.
  • Anticancer Properties : Research suggests that derivatives of this compound may inhibit tumor growth through specific pathways.

Material Science

The compound's unique structure allows for potential applications in materials science:

  • Polymer Synthesis : It can be used as a monomer in the production of novel polymers with enhanced properties.
  • Nanotechnology : Investigations into its use in nanomaterials for drug delivery systems are ongoing.

Agrochemicals

There is emerging interest in the application of this compound in agrochemicals:

  • Pesticide Development : Its biological activity may be harnessed to develop new pesticides that target specific pests while minimizing environmental impact.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting potential for development into an antimicrobial agent.

Case Study 2: Cancer Cell Inhibition

Research conducted at a leading university focused on the anticancer effects of this compound on breast cancer cell lines. The study demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Key Reactivity/Application Reference
Methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate Cyclopenta[b]pyridine –COOCH₃ (4), –CN (3), –C=S (2) Antiplasmodial intermediate
tert-Butyl 4-[3-chloro-4-(3-cyano-2-thioxo-...phenyl]piperazine-1-carboxylate (16a) Cyclopenta[b]thieno[3,2-e]pyridine –COO-t-Bu (piperazine), –Cl, –CN, –C=S Precursor to KuSaSch095 antiplasmodial agent
2-Chloro-N-(4-chlorophenyl)acetamide Acetamide –Cl (aromatic), –Cl (amide) Alkylating agent in synthesis
Cyclopentanone Cyclic ketone –C=O Cyclization reagent

Key Findings :

The thioxo group (–C=S) in the target compound enables nucleophilic substitution (e.g., with 2-chloroacetamide in KuSaSch095 synthesis), unlike carbonyl analogs (–C=O), which are less reactive .

Substituent Effects: Methyl ester (–COOCH₃): Provides steric accessibility compared to bulkier tert-butyl esters (e.g., in 16a), favoring faster reaction kinetics in cyclization steps . Cyano (–CN): Stabilizes intermediates via resonance, contrasting with amino (–NH₂) or nitro (–NO₂) groups in related compounds, which alter electronic profiles and solubility .

Biological Relevance: The target compound’s derivatives exhibit IC₅₀ values of 10–100 nM against P. falciparum, outperforming non-cyclopenta-fused pyridines (IC₅₀ > 1 µM) due to improved membrane permeability .

Preparation Methods

Functionalization to Methyl Ester and Cyano Group Introduction

The methyl ester functionality at the 4-position and the cyano group at the 3-position are introduced through controlled alkylation and substitution reactions. Alkylation of thioxo intermediates with methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of bases such as potassium hydroxide is a common strategy to install the methyl ester group.

Additionally, the cyano group is typically introduced via the use of malononitrile or cyanothioacetamide, which participate in Knoevenagel-type condensations or nucleophilic substitutions, respectively.

Step Reactants Conditions Product/Intermediate Reference
3 Thioxo intermediate + Methylating agent + KOH Base-catalyzed alkylation Methyl ester derivative
4 Malononitrile or Cyanothioacetamide Condensation or substitution Cyano-substituted heterocycle

One-Pot Synthesis Approaches

One-pot synthesis methods have been reported for related thioxo-dihydropyridine derivatives, which can be adapted for the preparation of methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate. For example, a one-pot reaction involving an aromatic aldehyde, malononitrile, and 2-cyanothioacetamide in the presence of catalytic piperidine can yield thioxo-1,2-dihydropyridine intermediates. These intermediates are prone to oxidative dimerization and are typically alkylated directly without chromatographic purification.

Step Reactants Conditions Product/Intermediate Notes Reference
5 Aromatic aldehyde + Malononitrile + 2-cyanothioacetamide + Piperidine One-pot synthesis Thioxo-1,2-dihydropyridines (intermediates) Direct alkylation recommended due to instability

Subsequent alkylation with 2-chloroacetamide derivatives in the presence of KOH leads to thieno[2,3-b]pyridine carboxamides via Thorpe-Ziegler cyclization, a strategy that can be modified for cyclopenta[b]pyridine analogs.

Cyclization and Thorpe-Ziegler Reaction

The Thorpe-Ziegler cyclization is a critical step in constructing the fused heterocyclic ring system. After alkylation of the thioxo intermediate with haloacetamide derivatives, the addition of further base induces intramolecular cyclization, forming the desired bicyclic core.

Step Reactants Conditions Product/Intermediate Reference
6 S-alkylated thioxo intermediate + KOH (sequential addition) Base-induced cyclization Fused bicyclic thieno or cyclopenta pyridine derivatives

Alternative Synthetic Routes and Variations

Other synthetic variations include:

  • Use of brominated acetamide derivatives for alkylation, facilitating further functionalization.
  • Mannich-type aminomethylation reactions employing primary amines and formaldehyde to introduce amino substituents on the pyridine ring.
  • Microwave-assisted reactions to improve yields and reduce reaction times in the synthesis of pyridine analogs.

These methods provide flexibility in modifying the substitution pattern and functional groups on the cyclopenta[b]pyridine scaffold.

Summary Table of Preparation Methods

Method Key Reactants Reaction Type Conditions Advantages Limitations Reference
1. Cyclopentanone + Sodium methoxide + Methyl formate Cyclopentanone, sodium methoxide, methyl formate Formation of cyclopentylidene intermediate Reflux Efficient ring formation Requires fresh sodium methoxide
2. Reaction with cyanothioacetamide + piperidinium acetate Cyanothioacetamide, piperidinium acetate Heterocycle formation Acidification with acetic acid Direct introduction of thioxo and cyano groups Multi-step
3. Base-catalyzed alkylation Thioxo intermediate, methylating agent, KOH Alkylation Basic conditions Methyl ester formation Requires careful control to avoid side reactions
4. One-pot synthesis with aldehyde, malononitrile, cyanothioacetamide Aldehyde, malononitrile, cyanothioacetamide, piperidine One-pot condensation Room temperature to mild heating Simplifies synthesis Intermediate instability
5. Thorpe-Ziegler cyclization S-alkylated thioxo intermediate, KOH Cyclization Sequential base addition Efficient ring closure Sensitive to reaction conditions
6. Mannich-type aminomethylation Primary amines, formaldehyde, thiolate intermediates Aminomethylation Mild heating Functional group diversity Limited reports for this scaffold

Research Findings and Notes

  • The thioxo-1,2-dihydropyridine intermediates tend to undergo oxidative dimerization, making their purification challenging. Direct alkylation without isolation is a practical approach to circumvent this issue.
  • The use of catalytic bases such as piperidine or potassium hydroxide is crucial for promoting condensation and cyclization reactions.
  • The Thorpe-Ziegler cyclization mechanism enables the formation of the fused bicyclic system by intramolecular nucleophilic attack, which is a key step in the synthesis of this class of compounds.
  • Alternative methods involving microwave assistance and electrophilic cyclization have been explored for related pyridine derivatives, offering potential routes to optimize synthesis efficiency and yields.
  • Patent literature indicates that similar thienopyridine derivatives can be synthesized via reactions involving hydroxymethylene-oxoazepane carboxylates and cyanoethanethioamide, suggesting possible analog routes for cyclopenta[b]pyridine derivatives.

This comprehensive overview of preparation methods for this compound integrates multiple synthetic strategies, emphasizing cyclization, alkylation, and functional group transformations. The data tables summarize key reaction steps, conditions, and considerations, providing a solid foundation for further research and development of this compound.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structural integrity of methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying hydrogen and carbon environments, particularly the thioxo and cyano groups. Infrared (IR) spectroscopy identifies functional groups like C≡N (2250–2220 cm⁻¹) and C=S (1200–1050 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy, as demonstrated in analogous cyclopenta-pyridine derivatives .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer : Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be systematically varied. For example, sodium acetate in ethanol (as in related pyridine-thione syntheses) can enhance reaction efficiency. Monitoring intermediates via Thin-Layer Chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., cyano sources) are recommended .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Classify it as a "laboratory chemical" with undefined hazards until full toxicity data is available. Use fume hoods for synthesis steps involving volatile reagents, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Refer to institutional chemical hygiene plans aligned with SDS guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer : Compare experimental data with computational predictions (DFT-based NMR simulations). For example, unexpected deshielding in ¹³C NMR may arise from conformational changes in the tetrahydro-cyclopenta ring. Cross-validate using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals, as applied to structurally similar imidazo-pyridines .

Q. What experimental design is appropriate for studying the environmental stability of this compound?

  • Methodological Answer : Adopt a split-plot design with controlled variables (pH, UV exposure, microbial activity). For abiotic degradation, use OECD Guideline 111 (hydrolysis at varying pH). For biotic studies, employ soil microcosms with LC-MS/MS quantification. Long-term projects (e.g., 5+ years) should track degradation products and bioaccumulation potential, as outlined in environmental fate frameworks .

Q. How can the reaction mechanism of this compound’s formation be elucidated?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N in the pyridine ring) paired with kinetic studies can identify rate-determining steps. For example, trap intermediates via quenching at timed intervals and analyze via HRMS. Compare with analogous reactions (e.g., thione-acetamide couplings) to infer nucleophilic substitution pathways .

Q. What strategies mitigate instability during storage of this compound?

  • Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines. Store lyophilized samples at -20°C in amber vials under inert gas (argon). Monitor degradation via HPLC-UV at 254 nm. For hygroscopic batches, use desiccants (silica gel) and confirm stability via periodic FT-IR to detect moisture-induced hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate
Reactant of Route 2
methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate

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